

An In-Depth Technical Guide to 2-[(E)-2-phenylethenyl]-1H-benzimidazole

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Compound of Interest

Compound Name: 2-[(E)-2-phenylethenyl]-1H-benzimidazole

Cat. No.: B1336188

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of **2-[(E)-2-phenylethenyl]-1H-benzimidazole**, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Compound Identification

- IUPAC Name: **2-[(E)-2-phenylethenyl]-1H-benzimidazole**
- CAS Number: 5708003

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ N ₂	PubChem
Molecular Weight	220.27 g/mol	PubChem
Appearance	Solid	General knowledge
Solubility	Soluble in organic solvents like ethanol and DMSO	General knowledge

Synthesis

The synthesis of **2-[(E)-2-phenylethenyl]-1H-benzimidazole** can be achieved through the condensation of o-phenylenediamine with cinnamaldehyde. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 2-[(E)-2-phenylethenyl]-1H-benzimidazole

Materials:

- o-phenylenediamine
- Cinnamaldehyde
- Ethanol
- Hydrochloric acid (catalytic amount)
- Sodium bicarbonate solution
- Distilled water
- Filter paper
- Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
- Heating mantle or oil bath
- Magnetic stirrer

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.
- Add a catalytic amount of hydrochloric acid to the solution.

- To this stirred solution, add cinnamaldehyde (1 equivalent) dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- The product will precipitate out of the solution.
- Collect the precipitate by filtration and wash it thoroughly with distilled water.
- Dry the crude product in a vacuum oven.
- For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Expected Yield: ~85-95%

Characterization: The structure of the synthesized compound can be confirmed using spectroscopic techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activities

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. While extensive quantitative data for **2-[(E)-2-phenylethenyl]-1H-benzimidazole** is not readily available in the public domain, the following tables summarize the known activities of this compound and related benzimidazole derivatives to provide a comparative overview.

Antimicrobial Activity

Compound	Organism	Activity	MIC (µg/mL)	Source
2-[(E)-2-phenylethenyl]-1H-benzimidazole	Staphylococcus aureus	Antibacterial	Not explicitly reported	General Benzimidazole Activity[1]
2-[(E)-2-phenylethenyl]-1H-benzimidazole	Escherichia coli	Antibacterial	Not explicitly reported	General Benzimidazole Activity[1]
2-[(E)-2-phenylethenyl]-1H-benzimidazole	Candida albicans	Antifungal	Not explicitly reported	General Benzimidazole Activity[1]

Note: While the specific MIC values for the target compound are not detailed in the provided search results, benzimidazole derivatives are widely reported to have significant antimicrobial properties.

Anticancer Activity

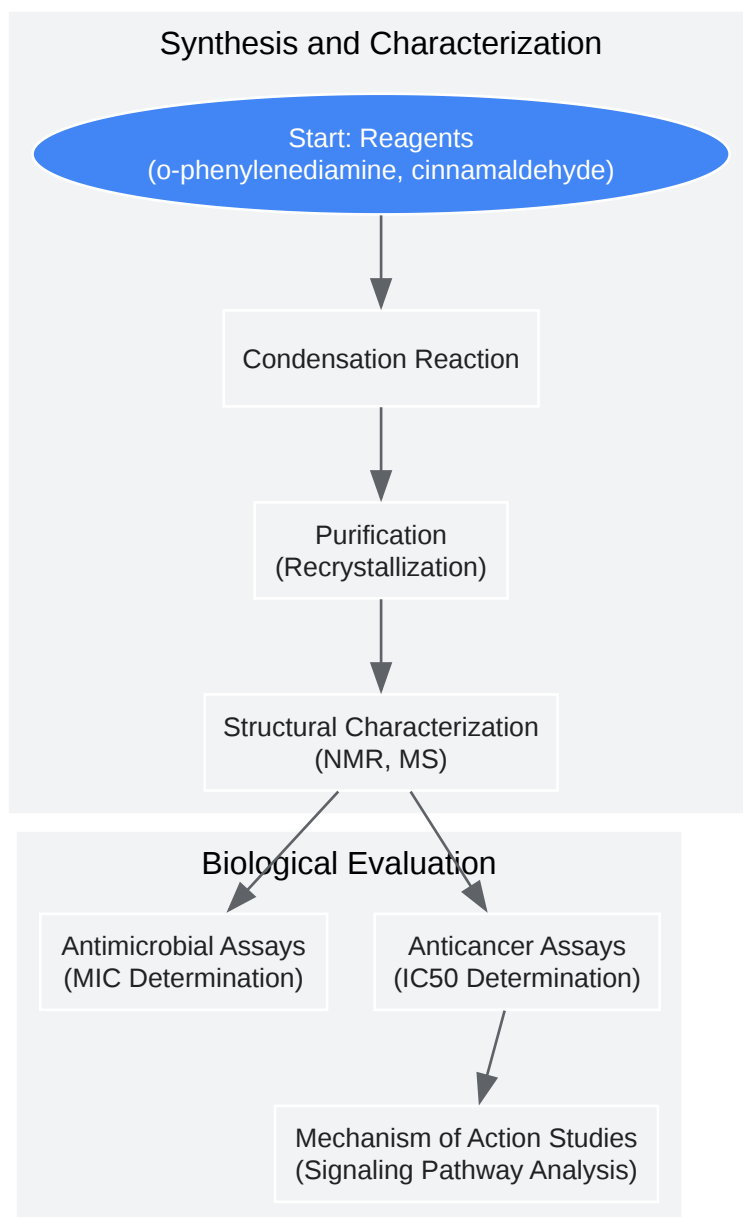
Compound	Cell Line	Activity	IC ₅₀ (µM)	Source
Various 2-aryl-benzimidazoles	Breast Cancer Cells (e.g., MCF-7)	Cytotoxic	Varies	General Benzimidazole Activity[2]
Various 2-aryl-benzimidazoles	Colon Cancer Cells (e.g., HCT116)	Cytotoxic	Varies	General Benzimidazole Activity[2]
Various 2-aryl-benzimidazoles	Lung Cancer Cells (e.g., A549)	Cytotoxic	Varies	General Benzimidazole Activity[2]

Note: The anticancer activity of **2-[(E)-2-phenylethenyl]-1H-benzimidazole** is an active area of research. The table reflects the general potential of this class of compounds.

Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 2-[(E)-2-phenylethenyl]-1H-benzimidazole.

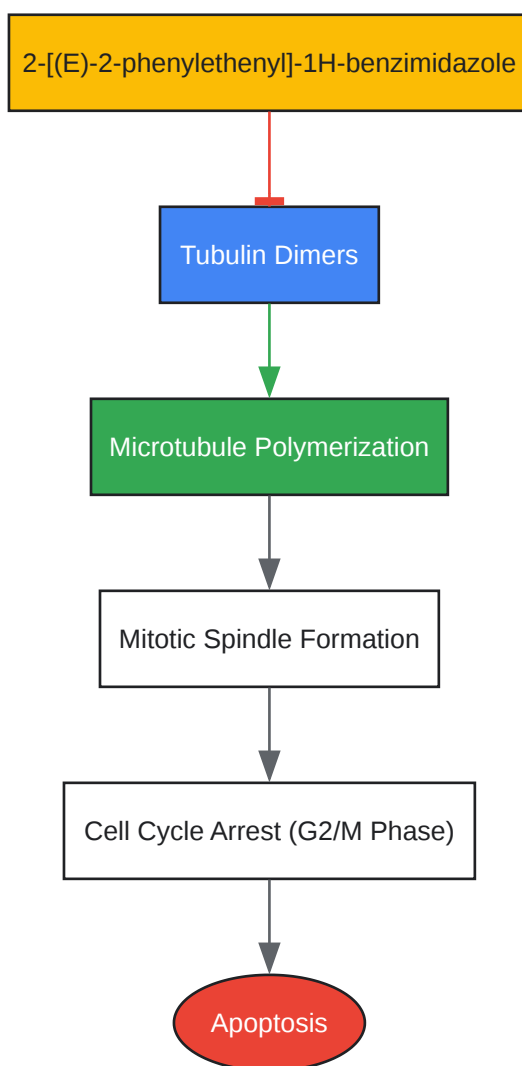


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Synthesis and biological evaluation workflow.

Potential Signaling Pathway: Tubulin Polymerization Inhibition

Many benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest and apoptosis. It is plausible that **2-[(E)-2-phenylethenyl]-1H-benzimidazole** shares this mechanism of action.



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